6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex heterocyclic compound It features a pyrrolo[2,3-b]pyrazine core, substituted with benzothiazole and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic synthesis. Key steps include:
Formation of the pyrrolo[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzothiazole group: This step often involves nucleophilic substitution reactions.
Attachment of the dimethoxyphenyl group: This can be done using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.
Substitution: The benzothiazole and dimethoxyphenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used under mild to moderate conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products include primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the development of organic semiconductors.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its heterocyclic structure.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: It can be used as an additive in polymer production to enhance properties.
Mechanism of Action
The mechanism of action of 6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and pyrrolo[2,3-b]pyrazine moieties can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the benzothiazole moiety.
Pyrrolo[2,3-b]pyrazine derivatives: Similar core structure.
Dimethoxyphenyl derivatives: Similar substituent groups.
Uniqueness
6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N7O2S/c1-33-18-8-7-14(11-19(18)34-2)9-10-32-23(28)21(25-31-15-5-3-4-6-20(15)35-25)22-24(32)30-17(13-27)16(12-26)29-22/h3-8,11H,9-10,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILZCNBOGOOASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5S4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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